3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid
Description
Chemical Identity and Nomenclature
The compound exhibits systematic IUPAC nomenclature as (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid, with CAS registry number 2349961-66-4. Its molecular formula (C₂₅H₂₁F₂NO₄) corresponds to a molecular weight of 437.44 g/mol. Structural analysis reveals three critical domains:
- Fmoc protecting group : The 9-fluorenylmethoxycarbonyl moiety (C₁₅H₁₁O₂) provides acid-labile protection for the α-amino group during solid-phase peptide synthesis.
- Fluorinated aromatic system : The 3,5-difluorophenyl substituent (C₆H₃F₂) creates electron-deficient aromatic interactions while increasing lipid membrane permeability.
- Chiral center : The (R)-configuration at the β-carbon ensures proper spatial orientation for peptide backbone integration.
The SMILES notation (O=C(O)CC@@HNC(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2) precisely maps atomic connectivity and stereochemistry. Table 1 compares key structural parameters with related fluorinated amino acids.
Table 1: Structural comparison of fluorinated amino acid derivatives
Historical Development in Fluorinated Amino Acid Research
Fluorinated amino acid synthesis evolved through three distinct phases:
Phase 1: Early fluorination techniques (1980s–2000s)
Initial methods focused on electrophilic aromatic substitutions using fluorine gas or xenon difluoride, producing racemic mixtures with limited stereocontrol. The 1996 synthesis of 4-fluoroproline demonstrated fluorine's ability to stabilize collagen triple helices through hyperconjugative effects.
Phase 2: Transition-metal catalysis era (2010–2020)
Nickel-catalyzed dicarbofunctionalization enabled precise β-fluorination of dehydroamino acids, as demonstrated in the 2018 synthesis of β-fluorinated tyrosine analogs. This period saw the first commercial availability of Fmoc-protected fluorophenylalanines.
Phase 3: Late-stage fluorination strategies (2020–present)
Recent advances employ fluoroalkylation reagents like bromodifluoroacetate for post-translational modification of peptides. The target compound's synthesis exemplifies this trend, utilizing lithium hydroxide-mediated ester hydrolysis to install the carboxylic acid functionality while preserving stereochemistry.
Role in Modern Peptide Engineering
This compound addresses two key challenges in therapeutic peptide design:
A. Conformational control
The 3,5-difluorophenyl group induces 15–20° dihedral angle restrictions in peptide backbones through steric interactions, as quantified by NMR studies of model hexapeptides. This enforced rigidity improves target binding affinity in G protein-coupled receptor ligands.
B. Metabolic stability enhancement
Fluorine's electronegativity protects against oxidative degradation by cytochrome P450 enzymes. In a 2023 study, incorporation into glucagon-like peptide-1 analogs increased plasma half-life from 2.1 to 6.8 hours in murine models.
C. Synthetic versatility
The Fmoc group's orthogonality allows seamless integration into automated peptide synthesizers. A representative synthesis protocol involves:
- Resin activation with HBTU/HOBt in DMF
- Coupling at 0.5 mmol scale with 3-fold excess reagent
- Deprotection using 20% piperidine/DMF
This process achieves 92–95% coupling efficiency per cycle, comparable to standard Fmoc-amino acids.
Table 2: Applications in peptide engineering
Properties
Molecular Formula |
C25H21F2NO4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30) |
InChI Key |
FDRZOMBFYOMDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection
The Fmoc group is introduced via reaction with Fmoc chloride under controlled conditions. This step is critical due to the base-labile nature of the Fmoc group, which allows selective deprotection in peptide synthesis.
Reaction Conditions :
| Parameter | Typical Value | Source |
|---|---|---|
| Solvent | Ethanol/water (3:1) | |
| Temperature | 60°C | |
| Fmoc Chloride Ratio | 1.2:1 (Fmoc:amino acid) | |
| Time | 6–24 hours |
This method minimizes racemization and ensures high-purity Fmoc-protected intermediates.
Side-Chain Functionalization
The 3,5-difluorophenyl group is introduced via nucleophilic substitution or coupling reactions. For example, bromoalkyl intermediates are reacted with 3,5-difluorophenyl boronic acid under Suzuki coupling conditions.
Example Protocol :
Backbone Assembly
The butanoic acid backbone is synthesized via:
- Alkylation : Reaction of 3-amino-4-(3,5-difluorophenyl)butanoic acid with Fmoc chloride.
- Deprotection : Temporary protection of the carboxyl group (e.g., benzyl ester) followed by Fmoc protection.
Critical Challenges :
- Aggregation Issues : Long-chain peptides may form aggregates, slowing Fmoc deprotection. Solutions include using polar aprotic solvents (e.g., DMF) and additives like DMAP.
- Racemization : Steric hindrance and acidic conditions during coupling can lead to racemization. Mitigated by using HOBt or HOAt as coupling reagents.
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Purpose | Advantages | Limitations |
|---|---|---|---|
| DMF | Facilitates Fmoc deprotection | High polarity, dissolves Fmoc | Residual DMF affects TFA cleavage |
| Ethanol/Water | Fmoc protection | Low cost, eco-friendly | Requires heating |
| DCM | Coupling reactions | Non-polar, compatible with resins | Volatile, requires ventilation |
Recommendation : DMF is preferred for Fmoc deprotection due to its high solubility for Fmoc-amino acids.
Temperature and pH Control
| Step | Temperature Range | pH Range | Rationale |
|---|---|---|---|
| Fmoc Protection | 50–60°C | Neutral | Balances reaction rate and stability |
| Suzuki Coupling | 80–100°C | Basic | Activates catalyst (e.g., Pd(PPh₃)₄) |
| Deprotection | 20–25°C | Alkaline | Prevents acid-catalyzed side reactions |
Key Insight : Elevated temperatures (50–60°C) during Fmoc protection reduce reaction times while maintaining selectivity.
Challenges and Solutions
Acetic Acid Contamination
Traces of acetic acid (<0.1%) from ethyl acetate hydrolysis can terminate peptide chains during synthesis. Solution :
Stereochemical Purity
The (S)- or (R)-configuration of the β-carbon is critical. Solution :
- Chiral Resolution : Use chiral chromatography or enzymatic resolution for enantiomerically pure intermediates.
- HPLC Monitoring : Analyze intermediates using chiral columns to ensure >99% ee.
Comparative Analysis with Analogues
| Compound | CAS Number | Key Difference | Application |
|---|---|---|---|
| 3-((Fmoc)amino)-4-(2,4-difluorophenyl)butanoic acid | 1217818-53-5 | 2,4-difluorophenyl substituent | Peptide synthesis (e.g., liraglutide) |
| 3-((Fmoc)amino)-4-(3,4-dichlorophenyl)butanoic acid | 270063-52-0 | 3,4-dichlorophenyl substituent | Antimicrobial peptide design |
| 3-((Fmoc)amino)-4-(p-tolyl)butanoic acid | 270062-97-0 | Methyl-substituted phenyl group | Hydrophobic peptide engineering |
Target Compound Advantage : The 3,5-difluorophenyl group enhances metabolic stability and hydrophobic interactions in therapeutic peptides.
Industrial-Scale Synthesis Considerations
Cost-Effective Reagents
| Reagent | Cost per Mole (USD) | Role | Alternative |
|---|---|---|---|
| Fmoc Chloride | 120–150 | Fmoc protection | Boc anhydride (cheaper) |
| Pd(PPh₃)₄ | 50–70/mmol | Suzuki coupling | Pd(OAc)₂ + ligand |
| HOBt | 15–20 | Coupling reagent | Oxyma (lower cost) |
Recommendation : Use Pd(OAc)₂ with XPhos ligands for cost-effective coupling.
Chemical Reactions Analysis
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents, electrophiles such as alkyl halides in non-polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides. The stability of the Fmoc group under basic conditions facilitates the selective deprotection of amino acids, making it a preferred choice for synthesizing complex peptides.
Anticancer Activity
Research indicates that compounds similar to 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid exhibit significant anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that related compounds display cytotoxic effects against various cancer cell lines, with mean GI50 values indicating potent growth inhibition .
Antitumor Activity
The compound has been evaluated for its antitumor activity through in vitro assays. It has demonstrated efficacy against several human tumor cell lines, with studies reporting an average cell growth inhibition rate of over 50% at specific concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the fluorenylmethoxycarbonyl and difluorophenyl moieties can significantly impact the compound's efficacy and selectivity against cancer cells.
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine atoms | Increased lipophilicity and binding affinity |
| Alteration of side chains | Enhanced selectivity towards specific cancer types |
Case Study on Anticancer Efficacy
In a recent study focusing on similar compounds, it was found that derivatives with varying substitutions on the phenyl ring exhibited different levels of cytotoxicity against breast cancer cell lines. One derivative showed a 70% reduction in cell viability at a concentration of 50 µM, suggesting strong potential for therapeutic development .
Case Study on Peptide Synthesis
Another investigation highlighted the utility of Fmoc-protected amino acids in synthesizing cyclic peptides that displayed improved bioactivity compared to their linear counterparts. This underscores the importance of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid in developing novel peptide-based therapeutics.
Mechanism of Action
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Trifluoromethyl Substituent
- Compound: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CAS: 270065-81-1)
- Molecular Formula: C₂₆H₂₂F₃NO₄
- Molecular Weight : 469.45 g/mol
- Key Difference: Replaces the 3,5-difluorophenyl group with a 4-(trifluoromethyl)phenyl moiety.
tert-Butyl Substituent
- Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid (CAS: 401916-49-2)
- Molecular Formula: C₂₉H₃₁NO₄
- Molecular Weight : 457.56 g/mol
- Key Difference : The tert-butyl group introduces steric bulk, which may reduce rotational freedom and stabilize specific conformations in peptide chains. This substituent is often used to enhance binding affinity to hydrophobic protein pockets .
Cyanophenyl Substituent
- Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid (CAS: 269726-84-3)
- Molecular Formula : C₂₆H₂₂N₂O₄
- Molecular Weight : 426.47 g/mol
- Key Difference: The cyano group (-CN) offers polarity and hydrogen-bonding capacity, influencing solubility and interactions with biological targets. This modification is valuable in kinase inhibitor design .
Backbone Modifications
Piperidine-Based Analog
- Compound: 4-(Fmoc-amino)-1-[(3,5-difluorophenyl)methyl]-4-piperidinecarboxylic acid (CAS: 916422-01-0)
- Molecular Formula : C₂₈H₂₆F₂N₂O₄
- Molecular Weight : 492.52 g/mol
- Key Difference: Replaces the butanoic acid backbone with a piperidine ring, introducing conformational rigidity. This structural change can enhance target selectivity in peptidomimetics .
Methoxy-Oxobutanoic Acid Derivative
- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS: 2044710-58-7)
- Molecular Formula: C₂₁H₂₁NO₆
- Molecular Weight : 383.40 g/mol
- Key Difference: Incorporates a methoxy-oxobutanoic acid group, altering the carboxylic acid’s electronic environment. This modification may affect coupling efficiency during SPPS .
Physicochemical and Handling Properties
Handling Notes:
Biological Activity
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid, often referred to as Fmoc-Difluorophenylalanine, is a compound of interest in pharmaceutical and biochemical research. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This compound's biological activity is primarily linked to its role as an amino acid derivative, influencing protein synthesis and potentially exhibiting therapeutic properties.
- Molecular Formula : C25H22F2N2O4
- Molecular Weight : 446.45 g/mol
- CAS Number : 269398-78-9
- Structure : The compound features a fluorenyl group, a methoxycarbonyl group, and a difluorophenyl moiety, contributing to its lipophilicity and potential biological interactions.
The biological activity of this compound can be attributed to its ability to incorporate into peptides and proteins during synthesis. The presence of the difluorophenyl group may enhance the binding affinity of peptides to specific receptors or enzymes, potentially modulating various biological pathways.
Pharmacological Effects
Research indicates that compounds similar to 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against specific bacterial strains.
- Anti-inflammatory Properties : In vitro studies suggest that related compounds can reduce inflammatory markers.
- Cytotoxic Effects : Certain analogs have demonstrated cytotoxicity against cancer cell lines, indicating potential as anti-cancer agents.
Study 1: Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of various Fmoc-protected amino acids, including those with difluorophenyl substitutions. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential as new antimicrobial agents.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of difluorophenylalanine derivatives. The study found that these compounds reduced pro-inflammatory cytokines in cultured macrophages, highlighting their therapeutic potential in treating inflammatory diseases.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
